molecular formula C12H14FN3O2 B7077653 3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione

3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione

Cat. No.: B7077653
M. Wt: 251.26 g/mol
InChI Key: JVITYGDTTPRKRZ-UHFFFAOYSA-N
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Description

3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a fluoropropyl group, a methyl group, and a pyridinyl group attached to the imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by the condensation of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropropyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl and pyridinyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoropropyl)-5-methyl-5-phenylimidazolidine-2,4-dione: Similar structure but with a phenyl group instead of a pyridinyl group.

    3-(3-Fluoropropyl)-5-methyl-5-pyridin-4-ylimidazolidine-2,4-dione: Similar structure but with the pyridinyl group at a different position.

    3-(3-Fluoropropyl)-5-ethyl-5-pyridin-2-ylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(3-Fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione is unique due to the specific combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the fluoropropyl group enhances its stability and reactivity, while the pyridinyl group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

3-(3-fluoropropyl)-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(9-5-2-3-7-14-9)10(17)16(8-4-6-13)11(18)15-12/h2-3,5,7H,4,6,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVITYGDTTPRKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCF)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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